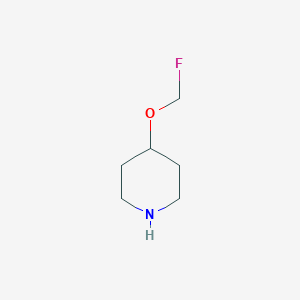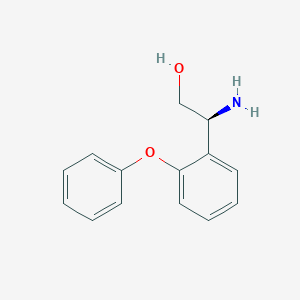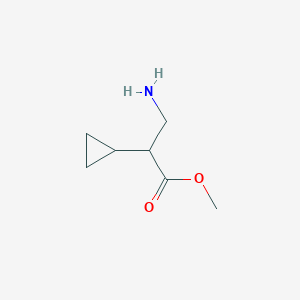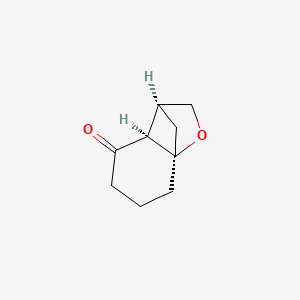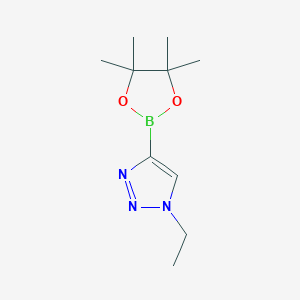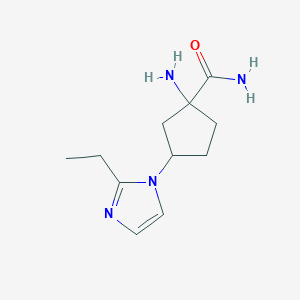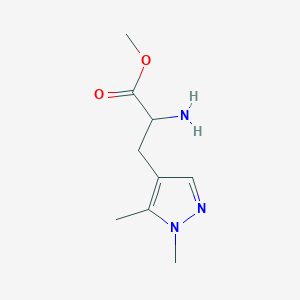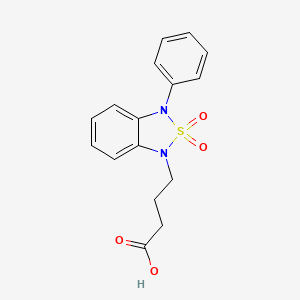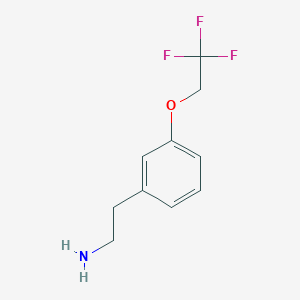
2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine is an organic compound with the molecular formula C10H12F3NO. It is known for its unique trifluoroethoxy group, which imparts distinct chemical properties. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine typically involves multiple steps. One common method starts with 2-nitrochlorobenzene as the raw material. The process includes O-alkylation, reduction, diazotization, acid hydrolysis, etherification, condensation, and hydrazinolysis . Each step requires specific reagents and conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the same steps as the laboratory synthesis but with adjustments to reaction times, temperatures, and reagent concentrations to suit large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield primary or secondary amines .
Scientific Research Applications
2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine involves its interaction with specific molecular targets. For example, as an intermediate in the synthesis of Silodosin, it targets the α1-adrenoceptor, which plays a role in smooth muscle contraction. The compound’s trifluoroethoxy group enhances its binding affinity and selectivity for the receptor .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2,2-Trifluoroethoxy)ethanamine
- 2-(2,2,2-Trifluoroethoxy)phenoxyethanamine
- 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-linked 1,3-thiazolidine-4-one derivatives
Uniqueness
2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine is unique due to its specific trifluoroethoxy group attached to the phenyl ring, which imparts distinct chemical properties and enhances its reactivity and binding affinity in various applications .
Properties
Molecular Formula |
C10H12F3NO |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
2-[3-(2,2,2-trifluoroethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)7-15-9-3-1-2-8(6-9)4-5-14/h1-3,6H,4-5,7,14H2 |
InChI Key |
ONOCHPDMHCAHDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)(F)F)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13534407.png)
![1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13534414.png)
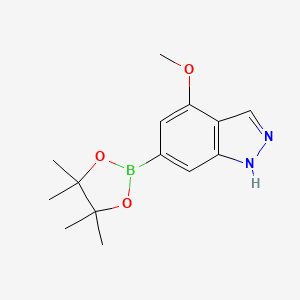
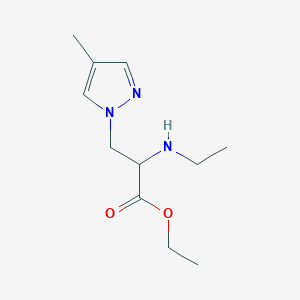
amine](/img/structure/B13534442.png)
aminehydrochloride](/img/structure/B13534448.png)
